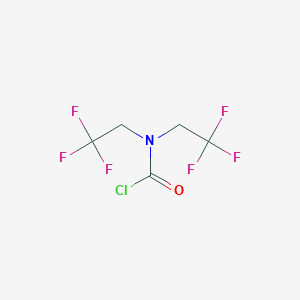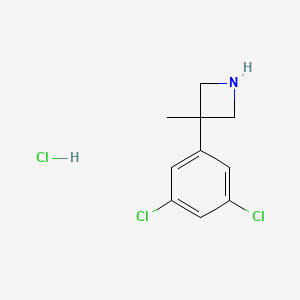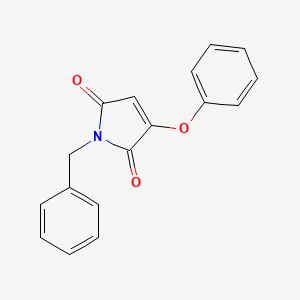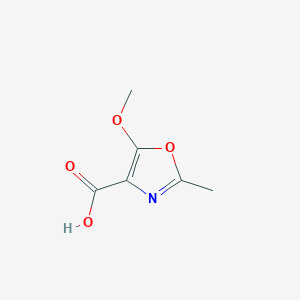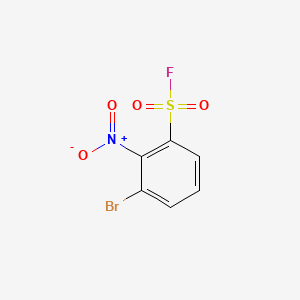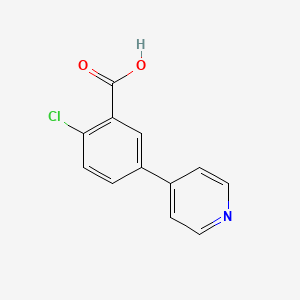
2-Chloro-5-(pyridin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of benzoic acid, where a chlorine atom is substituted at the second position and a pyridin-4-yl group is attached at the fifth position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 4-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 2-chlorobenzoic acid is coupled with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(pyridin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The pyridin-4-yl group can engage in coupling reactions with other aromatic compounds, expanding the structural diversity of the resulting products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Chloro-5-(pyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(pyridin-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the chlorine atom and pyridin-4-yl group, contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(pyridin-2-yl)benzoic acid: Similar in structure but with the pyridinyl group at a different position.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of a pyridinyl group.
4-(1-Phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid: Contains an imidazo-pyridinyl group instead of a simple pyridinyl group.
Uniqueness
2-Chloro-5-(pyridin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H8ClNO2 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
2-chloro-5-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
Clave InChI |
DFEAMWHGJDUQED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=NC=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)


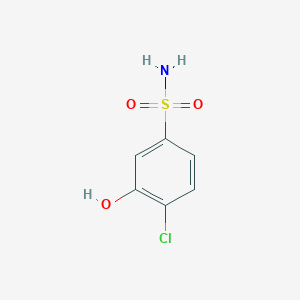
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
